molecular formula C12H17BrO B15257170 ((2-(Bromomethyl)butoxy)methyl)benzene

((2-(Bromomethyl)butoxy)methyl)benzene

Cat. No.: B15257170
M. Wt: 257.17 g/mol
InChI Key: RJWPQGNDYBZNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2-(Bromomethyl)butoxy)methyl)benzene is an organic compound with the molecular formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol . This compound is characterized by a benzene ring substituted with a bromomethyl group and a butoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(Bromomethyl)butoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromobutane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

((2-(Bromomethyl)butoxy)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: The major products are substituted benzyl derivatives.

    Oxidation: The major products include benzyl alcohols and benzoic acids.

    Reduction: The major product is methylbenzene.

Scientific Research Applications

((2-(Bromomethyl)butoxy)methyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-(Bromomethyl)butoxy)methyl)benzene involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-(Bromomethyl)butoxy)methyl)benzene is unique due to the presence of both a bromomethyl group and a butoxy group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)butoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWPQGNDYBZNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.